![molecular formula C23H24N4O4 B2412325 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207034-02-3](/img/structure/B2412325.png)
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This article reviews its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Structural Overview
The compound features a quinazoline core fused with an oxadiazole moiety and a methoxypropyl substituent. The structural diversity of this compound suggests potential interactions with various biological targets.
Component | Structural Feature |
---|---|
Quinazoline Core | Known for diverse pharmacological activities |
Oxadiazole Ring | Associated with antimicrobial and anticancer properties |
Methoxypropyl Group | May enhance lipophilicity and bioavailability |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structure in the development of antimicrobial agents.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several derivatives exhibited moderate to strong antibacterial activity. For instance, compounds with oxadiazole substitutions showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
- Notably, compound 15 from a related study demonstrated significant activity against Candida albicans, with minimal inhibitory concentration (MIC) values around 75 mg/mL .
- Mechanism of Action :
Anticancer Properties
The biological activity of quinazoline derivatives extends beyond antimicrobial effects; they have also been investigated for anticancer properties.
- In Vitro Studies : Research indicates that certain quinazoline derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation . The presence of the oxadiazole ring enhances these effects due to its electron-withdrawing nature, which may facilitate interactions with key molecular targets in cancer cells.
Summary of Biological Activities
Properties
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-9-10-17(13-16(15)2)21-24-20(31-25-21)14-27-19-8-5-4-7-18(19)22(28)26(23(27)29)11-6-12-30-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMUOWOZBLZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.